4-chloro-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid
Description
4-Chloro-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid is a synthetic organic compound characterized by a benzoic acid backbone substituted with a chlorine atom at position 4 and a naphthalen-2-yloxyacetyl group linked via an amide bond at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s molecular formula is C₁₉H₁₄ClNO₄, with a molecular weight of 355.77 g/mol (CAS: 667411-04-3) .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c20-14-6-8-16(19(23)24)17(10-14)21-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWDTQBWFREIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361860 | |
| Record name | 4-chloro-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6564-04-1 | |
| Record name | 4-chloro-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Acylation: The amino group is acylated with 2-naphthalen-2-yloxyacetyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and carboxylic acid groups are susceptible to hydrolysis under specific conditions:
Substitution Reactions
The chloro substituent on the aromatic ring and the amide group participate in nucleophilic substitutions:
Oxidation and Reduction
The naphthalene ring and amide functionality exhibit redox behavior:
Condensation and Cyclization
The carboxylic acid and amide groups enable cyclocondensation under dehydrating conditions:
pH-Dependent Reactivity
The compound’s solubility and stability vary with pH, influencing its reactivity:
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
Scientific Research Applications
4-chloro-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Naphthalene Substitution
4-Chloro-2-(naphthalen-1-yl)benzoic acid
- Molecular Formula : C₁₇H₁₁ClO₂
- Molecular Weight : 282.7 g/mol
- Key Differences: The naphthalene group is attached at the 1-position instead of the 2-position.
- Applications : Studied for antimicrobial and anticancer activities due to its planar aromatic system .
4-Chloro-2-(2-(naphthalen-1-yloxy)acetamido)benzoic acid (NBA-d1)
- Molecular Formula: C₁₉H₁₄ClNO₄
- Molecular Weight : 355.77 g/mol
- Key Differences: Features a naphthalen-1-yloxy group instead of the 2-yloxy substitution. This minor structural variation significantly impacts biological activity; for example, NBA-d1 exhibits species-specific inhibition of TRPM4 ion channels, whereas derivatives with saturated naphthalene rings (e.g., NBA-d2) show reduced efficacy .
Functional Group Variations
4-Chloro-2-(difluoromethoxy)benzoic acid
- Molecular Formula : C₈H₅ClF₂O₃
- Molecular Weight : 222.6 g/mol
- Key Differences : Replaces the naphthalene-oxyacetyl group with a difluoromethoxy substituent. The electron-withdrawing fluorine atoms enhance metabolic stability and influence interactions with enzymes or receptors .
- Applications : Explored as a lead compound in drug development due to its improved pharmacokinetic properties .
2-Chloro-4-(3-methylphenyl)benzoic acid
- Molecular Formula : C₁₄H₁₁ClO₂
- Molecular Weight : 246.7 g/mol
- Key Differences : Substitutes the naphthalene-oxyacetyl group with a 3-methylphenyl moiety. The methyl group increases hydrophobicity, affecting solubility and membrane permeability .
Halogenated Derivatives
4-Chloro-2-(4-chloronaphthalen-1-yloxy)benzoic acid
- Molecular Formula : C₁₇H₁₁Cl₂O₃
- Molecular Weight : 343.2 g/mol
- Key Differences : Introduces a second chlorine atom on the naphthalene ring. This enhances electrophilicity, enabling participation in nucleophilic aromatic substitution reactions, which are less feasible in the parent compound .
Comparative Analysis Table
Mechanistic and Functional Insights
- Electronic Effects : The amide linkage in the target compound enhances hydrogen-bonding capacity, improving interactions with biological targets like ion channels .
- Biological Specificity : Derivatives with naphthalen-2-yloxy groups (e.g., the target compound) show higher specificity for human TRPM4 channels compared to murine variants, underscoring the role of substituent positioning in species-selective activity .
Biological Activity
4-Chloro-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid, with the chemical formula and CAS number 6564-04-1, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets. It is suggested that the compound can modulate enzyme activity by binding to specific receptors or enzymes, leading to alterations in cellular pathways.
Anti-inflammatory Properties
Research indicates that derivatives of benzoic acid, similar to this compound, exhibit anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory conditions .
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. Similar compounds have demonstrated cytotoxicity against various cancer cell lines, indicating that this compound may also possess anticancer potential. The exact mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell proliferation and apoptosis .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Enzyme modulation | Interaction with specific receptors/enzyme |
Study on Anti-inflammatory Effects
In a study focusing on anti-inflammatory effects, compounds structurally related to this compound were evaluated for their ability to inhibit COX enzymes and NO production. The results indicated significant inhibition comparable to established anti-inflammatory drugs, suggesting that this compound could be developed for therapeutic use in inflammatory diseases .
Anticancer Research
Another area of research involved testing the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that certain structural modifications could enhance its potency against specific types of cancer cells, highlighting the importance of structural optimization in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with 4-chloro-2-aminobenzoic acid derivatives (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) as precursors. Coupling reactions with naphthalen-2-yloxyacetyl chloride under anhydrous conditions (e.g., DCM, DMF) using carbodiimide catalysts (EDC/HOBt) are recommended .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Step 3 : Confirm structures using / NMR, IR (amide C=O stretch ~1650–1680 cm), and high-resolution mass spectrometry (HRMS) .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (SHELXL for refinement). Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Analyze hydrogen bonding (e.g., benzoic acid COOH⋯O interactions) and π-π stacking (naphthalene rings) to validate supramolecular packing .
- Cross-validate with computational tools like ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound, particularly for TRPM4 inhibition?
- Methodology :
- Design : Introduce substituents at the naphthalene ring (e.g., electron-withdrawing Cl or CF) to modulate lipophilicity and binding affinity. Analogues like 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid show TRPM4 inhibition (IC ~1.5 μM) .
- Assays : Use patch-clamp electrophysiology to measure ion channel activity in HEK293 cells expressing TRPM4. Compare dose-response curves of derivatives .
- SAR Analysis : Correlate substituent effects (e.g., Hammett σ values) with inhibitory potency using multivariate regression .
Q. How do conflicting spectroscopic data (e.g., NMR vs. X-ray) arise, and how can they be reconciled?
- Methodology :
- Scenario : Discrepancies in amide conformation (cis vs. trans) between solution-state NMR and solid-state X-ray data.
- Resolution : Perform variable-temperature NMR to assess rotational barriers of the acetamido group. Compare with DFT-calculated energy minima (e.g., Gaussian09 at B3LYP/6-31G* level) .
- Dynamic Effects : Use - NOESY to detect through-space interactions in solution, confirming dominant conformers .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Methodology :
- Protection-Deprotection : Protect the benzoic acid group as a methyl ester during coupling reactions to prevent side reactions. Deprotect with LiOH/THF/water .
- Catalysis : Use Pd/C for hydrogenolysis of benzyl esters (e.g., glycine benzyl ester intermediates) under mild H pressure (1–3 atm) .
- Scale-Up : Optimize solvent systems (e.g., switch from DCM to THF for better solubility) and employ continuous flow reactors for exothermic steps .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity across cell lines or assay conditions?
- Methodology :
- Control Experiments : Normalize data to housekeeping genes (e.g., GAPDH) and include positive controls (e.g., known TRPM4 inhibitors like 9-phenanthrol) .
- Buffer Optimization : Test activity in varying pH (6.5–7.4) and ionic strength (e.g., 140 mM KCl vs. NaCl) to assess ion selectivity .
- Meta-Analysis : Compare results with structurally related compounds (e.g., 4-chloro-2-[(4-methylphenyl)amino]benzoic acid derivatives) to identify conserved pharmacophores .
Characterization & Validation
Q. What advanced techniques validate purity and stability of this compound under storage?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC-UV (λ = 254 nm) for decomposition products (e.g., hydrolysis of the acetamido group) .
- Purity : Use LC-MS with a C18 column (ACN/0.1% formic acid gradient) to detect trace impurities (<0.1%). Reference standards (e.g., Furosemide impurity F) can aid identification .
Crystallography & Computational Modeling
Q. How can molecular docking predict binding modes of this compound with TRPM4?
- Methodology :
- Protein Preparation : Homology model TRPM4 using ROSETTA or SWISS-MODEL, based on TRPV1 (PDB: 3J5P). Add missing loops with MODELLER .
- Docking : Use AutoDock Vina with flexible ligand conformations. Prioritize poses with H-bonds to Glu785/Arg812 and hydrophobic contacts with Phe804 .
- Validation : Compare docking scores (ΔG) with experimental IC values for derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
